2-Amino-3-chlorophenol hydrochloride

Description

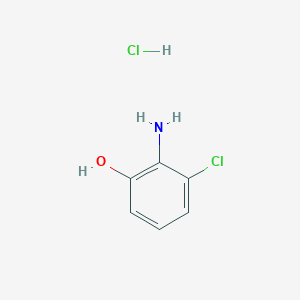

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-chlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGFSLMGWSMKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Chlorophenol Hydrochloride

Classical Approaches in Aromatic Aminophenol Synthesis

Traditional methods for synthesizing substituted aminophenols, such as 2-Amino-3-chlorophenol (B1288307), often rely on multi-step processes involving the introduction and modification of functional groups on an aromatic ring.

Strategies Involving Regioselective Nitration and Subsequent Reduction

A primary and well-documented route to 2-Amino-3-chlorophenol involves the initial regioselective nitration of a substituted phenol (B47542) followed by the reduction of the nitro group. A key precursor in this pathway is 3-chloro-2-nitrophenol, which can be synthesized from m-chlorophenol.

The nitration of m-chlorophenol is a critical step that dictates the final substitution pattern. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. This combination of directing effects can lead to a mixture of products. However, by carefully controlling the reaction conditions, it is possible to achieve regioselectivity. One patented method describes the nitration of m-chlorophenol using concentrated nitric acid in an acetate solvent. This approach has been shown to favor the formation of 3-chloro-2-nitrophenol. The use of an acetate solvent is reported to moderate the reaction, acting as both a solvent and a catalyst to ensure the successful substitution at the desired position beilstein-journals.org.

Table 1: Regioselective Nitration of m-Chlorophenol

| Reactant | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield of 3-chloro-2-nitrophenol |

|---|---|---|---|---|---|

| m-Chlorophenol | Concentrated HNO₃ | Acetic Acid | -5°C to 20°C | 15 hours | 24% |

Once 3-chloro-2-nitrophenol is synthesized and purified, the subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents. A common method involves the use of hydrazine hydrate in the presence of a catalyst, such as ferrous sulfate, in a mixed solvent system of alcohol and water. This reduction has been reported to proceed with high efficiency, yielding 3-chloro-2-aminophenol, the free base of the target compound beilstein-journals.org. The final step to obtain the hydrochloride salt would involve treating the aminophenol with hydrochloric acid.

Table 2: Reduction of 3-chloro-2-nitrophenol

| Reactant | Reducing Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield of 3-chloro-2-aminophenol |

|---|---|---|---|---|---|---|

| 3-chloro-2-nitrophenol | Hydrazine hydrate | Ferrous sulfate | Ethanol/Water | 110°C | 7 hours | 98% |

Halogenation and Amination Pathways to Substituted Phenols

An alternative approach to the synthesis of 2-Amino-3-chlorophenol involves the strategic introduction of the amino and chloro substituents onto a phenolic backbone through separate halogenation and amination reactions. The order of these steps is crucial for achieving the desired isomer.

One potential pathway could involve the direct chlorination of an aminophenol. For example, starting with 2-aminophenol (B121084), electrophilic chlorination could be employed. However, the amino group is a strong activating group, which can lead to multiple chlorination products and potential oxidation. The regioselectivity of such a reaction would need to be carefully controlled to favor substitution at the 3-position.

Conversely, a more controlled route might involve the amination of a pre-existing chlorophenol. For instance, starting with 3-chlorophenol, an amino group could be introduced at the 2-position. Direct amination of phenols is challenging, but methods such as the Buchwald-Hartwig amination could potentially be adapted for this purpose, although this is more commonly applied to aryl halides. A more classical approach would involve nitration of 3-chlorophenol, as described in the previous section, followed by reduction.

Bamberger Rearrangement Reactions in Amino-Chlorophenol Synthesis

The Bamberger rearrangement is a well-established reaction for the synthesis of 4-aminophenols from N-phenylhydroxylamines in the presence of a strong aqueous acid wikipedia.orghellenicaworld.comnih.gov. The reaction proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water at the para position wikipedia.orghellenicaworld.com.

While the Bamberger rearrangement typically yields p-aminophenols, its application to the synthesis of other isomers, such as 2-amino-3-chlorophenol, is less direct. A hypothetical starting material for such a synthesis would be N-(3-chlorophenyl)hydroxylamine. Upon treatment with a strong acid, the rearrangement would be expected to primarily yield 4-amino-2-chlorophenol due to the inherent regioselectivity of the reaction. The formation of 2-amino-3-chlorophenol via a standard Bamberger rearrangement is not the expected outcome. However, it has been noted that in the presence of hydrochloric acid, the Bamberger rearrangement can yield chloro-amino derivatives, suggesting that the nucleophile can influence the final product youtube.com. Further investigation into the mechanism with specific substituted phenylhydroxylamines would be necessary to determine the feasibility of this route for the synthesis of 2-amino-3-chlorophenol.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical manufacturing. These principles are being applied to the synthesis of aminophenols and their precursors.

Catalytic Hydrogenation Techniques for Aminophenol Production

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes to anilines and is considered a greener alternative to stoichiometric reducing agents like iron in acidic media. This technique can be applied to the reduction of 3-chloro-2-nitrophenol to produce 2-amino-3-chlorophenol.

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent also plays a significant role, with alcohols such as methanol and ethanol being commonly used.

Table 3: Catalytic Hydrogenation of Nitrophenols (General Conditions)

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature |

|---|---|---|---|---|

| p-Nitrophenol | 5% Pd/C | Water/HCl | ~30 psig | Room Temperature |

| p-Nitrophenol | 5% Pd/C | Water/Acetic Acid | 58-32 psig | 41°C |

| m-Nitrophenol | 5% Pd/C | Water/Acetic Acid | 57.5-34 psig | 37.5°C |

| o-Nitrophenol | 5% Pd/C | Water/HCl | 57-33 psig | 58°C |

The advantages of catalytic hydrogenation include high atom economy, the production of water as the only byproduct, and the potential for catalyst recycling. These factors contribute to a more environmentally benign process compared to classical reduction methods that generate large amounts of metal waste.

Green Chemistry Principles in the Preparation of Chlorophenols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of preparing chlorophenols, which are often precursors to aminophenols, several greener strategies have been explored.

One approach is the use of alternative chlorinating agents and oxidants that are less hazardous than elemental chlorine. For example, the use of hydrogen chloride in combination with an oxidant like hydrogen peroxide (H₂O₂) represents a more environmentally friendly method for the oxychlorination of phenols rsc.org. In this process, water is the only byproduct from the oxidant rsc.org. The reaction can be catalyzed by metal salts, such as manganous sulfate, and can be performed in an aqueous medium, reducing the need for volatile organic solvents rsc.org.

Another green approach involves the direct synthesis of chlorophenols from readily available and less toxic starting materials. For instance, a method for the green and efficient synthesis of chlorphenesin utilizes p-chlorophenol and glycerol, with diethyl carbonate as a selective synthesis agent patsnap.com. This process avoids the use of highly toxic and expensive reagents like 3-chloro-1,2-propanediol patsnap.com.

Continuous-Flow Reactor Applications for Enhanced Synthesis

The synthesis of substituted aminophenols, including 2-Amino-3-chlorophenol, often involves highly exothermic reactions and potentially unstable intermediates, making precise control of reaction conditions paramount. Continuous-flow chemistry, utilizing microreactors or flow reactors, has emerged as a superior alternative to traditional batch processing for these transformations. The high surface-area-to-volume ratio inherent in these reactors allows for exceptional heat and mass transfer, enabling enhanced safety, higher yields, and greater product purity. nih.govscielo.brwiley.com

In the context of synthesizing chlorinated aminophenols, multi-step reaction sequences can be "telescoped" into a continuous process, minimizing the handling of intermediate products. nih.gov A relevant model for this approach is the patented synthesis of the isomeric 4-Amino-3-chlorophenol using a multi-temperature-zone continuous flow microchannel reactor. google.com This process involves three key stages: diazotization, coupling, and reduction.

Diazotization: An initial raw material, such as a substituted aniline, undergoes a diazotization reaction. In a flow reactor, the rapid removal of heat generated during this exothermic step prevents the degradation of the thermally sensitive diazonium salt intermediate. wiley.comgoogle.com

Coupling: The diazonium salt is then immediately mixed with a coupling agent (e.g., m-chlorophenol) in a subsequent reactor module. google.com The precise control over residence time and stoichiometry in the flow system maximizes the yield of the azo compound.

Reduction: The resulting azo intermediate is then reduced to the final aminophenol product.

The table below, based on data from the synthesis of an isomeric compound, illustrates typical parameters and outcomes achieved using a continuous-flow microchannel reactor, highlighting the technology's potential for producing 2-Amino-3-chlorophenol hydrochloride.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactor Type | Multi-temperature-zone continuous flow microchannel reactor | google.com |

| Key Reactions | Diazotization, Coupling, Reduction | google.com |

| Diazotization Temperature | -5 to 20 °C | google.com |

| Diazotization Residence Time | 30 - 60 seconds | google.com |

| Overall Yield | >81% | google.com |

| Final Purity | >99% | google.com |

Advanced Purification and Isolation Techniques in Laboratory and Industrial Contexts

The purification and isolation of this compound are critical steps to ensure the final product meets stringent purity specifications. A variety of techniques are employed, ranging from classical laboratory methods to advanced industrial processes.

In a laboratory setting, the primary methods for purifying amine hydrochlorides are crystallization and chromatography.

Crystallization: This is a common and effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or aqueous solutions) at an elevated temperature and then allowed to cool slowly. google.comechemi.com The pure hydrochloride salt crystallizes out of the solution, leaving impurities behind. The final salt can be formed by treating a solution of the purified free amine base with hydrochloric acid. echemi.com

Column Chromatography: For separating closely related impurities, flash column chromatography is often used. Due to the basic nature of the amine, standard silica (B1680970) gel (which is acidic) can lead to poor separation and product loss. biotage.com To overcome this, alternative stationary phases like basic alumina or amine-functionalized silica can be used. Alternatively, the mobile phase can be modified by adding a small amount of a competing base, such as triethylamine or ammonium hydroxide, to neutralize the acidic sites on the silica. biotage.com For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC), particularly using reverse-phase columns (e.g., C18), can be employed. sielc.comresearchgate.net

On an industrial scale, purification strategies are designed for efficiency, cost-effectiveness, and high throughput.

Reactive Extraction/Salt Conversion: A widely used industrial method involves neutralizing the hydrochloride salt with a strong aqueous base, such as sodium hydroxide, to liberate the free 2-Amino-3-chlorophenol base. google.com The free amine, being less water-soluble, can be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The purified free base is subsequently re-dissolved in a suitable solvent and treated with gaseous or aqueous hydrogen chloride to precipitate the pure this compound salt. echemi.comgoogle.com

Vaporization/Distillation: A patented method for purifying primary aromatic amine hydrohalides involves the vaporization of the crude salt. google.com Distilling the amine hydrochloride in the presence of excess gaseous hydrogen chloride can prevent decomposition and effectively separate it from non-volatile impurities. google.com

The table below summarizes the applicability of these purification techniques.

| Technique | Scale | Principle | Primary Application |

|---|---|---|---|

| Crystallization | Laboratory & Industrial | Differential solubility based on temperature | Bulk purification and final product isolation |

| Column Chromatography | Laboratory | Differential adsorption/partitioning | High-purity separation of complex mixtures |

| Reactive Extraction | Industrial | Conversion to free base for extraction | Removal of inorganic salts and water-soluble impurities |

| Vaporization | Industrial | Separation based on volatility | Purification from non-volatile contaminants |

Chemical Reactivity and Advanced Derivatization of 2 Amino 3 Chlorophenol Hydrochloride

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of 2-amino-3-chlorophenol (B1288307) is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and hydroxyl groups. libretexts.orglibretexts.org Both the -NH2 and -OH groups are ortho-, para-directing activators, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para relative to themselves. unizin.orgwikipedia.org Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgpiper2008.com

The regioselectivity of electrophilic substitution on the 2-amino-3-chlorophenol ring is determined by the combined directing effects of these three substituents. The powerful activating and directing influence of the amino and hydroxyl groups generally dominates over the weaker directing effect and deactivating nature of the chlorine atom. libretexts.orglumenlearning.com The positions most susceptible to electrophilic attack are those that are ortho or para to the -NH2 and -OH groups and are not sterically hindered.

Interactive Table: Directing Effects of Substituents on 2-Amino-3-chlorophenol

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 2 | Activating (Resonance) | Ortho, Para |

| Chlorine (-Cl) | 3 | Deactivating (Inductive) | Ortho, Para |

| Hydroxyl (-OH) | 1 | Activating (Resonance) | Ortho, Para |

This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring, which collectively determine the regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions Involving Chlorine and Hydroxyl Groups

Nucleophilic aromatic substitution (SNAr) on aryl halides like 2-amino-3-chlorophenol is generally difficult. savemyexams.com The carbon-chlorine bond is strong, and the electron-rich nature of the benzene (B151609) ring, enhanced by the electron-donating amino and hydroxyl groups, repels nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org In 2-amino-3-chlorophenol, the presence of the activating -NH2 and -OH groups further disfavors the SNAr mechanism.

However, under specific conditions, such as the use of powerful nucleophiles or transition metal catalysis, substitution of the chlorine atom may be possible. Additionally, the hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution, although this is less common for phenols compared to aliphatic alcohols. Recent research has shown that the transient transformation of a phenol (B47542) to its phenoxyl radical form can significantly enhance its electrophilicity, enabling efficient substitution reactions with polar nucleophiles. nih.govosti.gov

Reactions of the Amino Group: Amidation, Alkylation, and Arylation

The amino group in 2-amino-3-chlorophenol is a key site for a variety of functionalization reactions.

Amidation: The nucleophilic amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new structural motifs.

Alkylation: Selective N-alkylation of aminophenols can be achieved through various methods. researchgate.net One common approach involves a one-pot reaction entailing the condensation of the aminophenol with an aldehyde to form an imine, followed by reduction with a reagent like sodium borohydride (B1222165) to yield the N-alkylated product. umich.edu It is also possible to protect the hydroxyl group first, then perform the alkylation of the amino group, and subsequently deprotect the hydroxyl group. researchgate.net

Arylation: The N-arylation of aminophenols is a valuable transformation for the synthesis of compounds with applications in medicinal chemistry and materials science. mit.educapes.gov.br This can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide. nih.govmit.edu Both copper and palladium-based catalyst systems have been developed for the selective N-arylation of aminophenols. nih.govmit.eduresearchgate.net

The amino group of 2-amino-3-chlorophenol can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of these imines is often reversible and can be influenced by reaction conditions. acs.org Schiff bases are versatile intermediates in organic synthesis and can be further reduced to secondary amines or used in the synthesis of various heterocyclic compounds. organic-chemistry.org

The amino group of 2-amino-3-chlorophenol can be converted into a diazonium salt through treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process is known as diazotization. The resulting diazonium salt is an electrophile that can then react with an activated aromatic compound, such as a phenol or an aniline, in an electrophilic aromatic substitution reaction known as azo coupling. unb.ca This reaction is a cornerstone of synthetic dye chemistry, leading to the formation of azo compounds, which are characterized by the -N=N- azo group. ijirset.comresearchgate.net The extended conjugation in these molecules is responsible for their vibrant colors. cuhk.edu.hk The specific color of the resulting azo dye is influenced by the electronic properties of the substituents on both aromatic rings. sciencemadness.org

Reactions of the Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group in 2-amino-3-chlorophenol provides another handle for chemical modification through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base (Williamson ether synthesis). The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent.

Esterification: Phenols can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in The direct esterification with carboxylic acids often requires acidic catalysts and can be challenging under mild conditions. researchgate.netgoogle.com A more common and efficient method is the reaction with a more reactive acylating agent like an acyl chloride or an anhydride (B1165640) in the presence of a base such as pyridine. rsc.orgacs.org

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of 2-amino-3-chlorophenol, possessing both an amino and a hydroxyl group in an ortho relationship, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing an oxazine (B8389632) ring system. researchgate.net For instance, oxidative cyclization of o-aminophenols can lead to the formation of phenoxazinone structures, which are present in a number of natural products and biologically active molecules. rsc.orgbohrium.commdpi.com These reactions can be mediated by various oxidizing agents or catalyst systems. nih.gov The presence of the chlorine atom on the 2-amino-3-chlorophenol backbone can be exploited to introduce further diversity into the resulting heterocyclic frameworks.

Synthesis of Benzoxazole (B165842) Derivatives

The condensation of 2-Amino-3-chlorophenol with various carbonyl compounds is a cornerstone of its derivatization, leading to the formation of 7-chlorobenzoxazole derivatives. This transformation is a powerful tool for introducing a wide range of substituents at the 2-position of the benzoxazole core, thereby modulating the electronic and steric properties of the final molecule.

One of the most common methods for the synthesis of 2-substituted benzoxazoles involves the reaction of ortho-aminophenols with carboxylic acids or their derivatives. nih.govorganic-chemistry.org While specific studies commencing with 2-Amino-3-chlorophenol hydrochloride are not extensively detailed in the reviewed literature, the general applicability of this method to chloro-substituted aminophenols is well-established. nih.govresearchgate.net The reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring. The presence of the chloro group at the 3-position of the phenol is expected to influence the reactivity of the starting material and the properties of the resulting 7-chlorobenzoxazole derivatives.

The following table summarizes representative transformations of 2-aminophenols to benzoxazoles, which can be extrapolated to 2-Amino-3-chlorophenol.

| Reactant with 2-Aminophenol (B121084) Derivative | Catalyst/Conditions | Resulting 2-Substituent | General Yield Range |

|---|---|---|---|

| Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel, 130 °C | Aryl | 86-94% |

| Carboxylic Acids | Lawesson's Reagent, Microwave | Alkyl/Aryl/Heteroaryl | Good |

| β-Diketones | Brønsted Acid and CuI | Substituted Alkyl | 64-89% |

| Tertiary Amides | Tf₂O, 2-Fluoropyridine | Varies | Good to Excellent |

Formation of Nitrogen and Oxygen Heterocycles

Beyond benzoxazoles, the reactivity profile of 2-Amino-3-chlorophenol allows for its use in the synthesis of other important heterocyclic scaffolds, such as phenoxazines. Phenoxazines are tricyclic systems containing both nitrogen and oxygen heteroatoms and are of significant interest due to their diverse applications. nih.gov

The synthesis of phenoxazine (B87303) derivatives can be achieved through the oxidative condensation of 2-aminophenols. researchgate.net For instance, the reaction of a 2-aminophenol with a catechol derivative, or the self-condensation of a 2-aminophenol, can lead to the formation of the phenoxazine core. nih.gov The reaction of 2-aminophenol derivatives with 3,4-dihaloarenes containing electron-withdrawing groups also provides a route to phenoxazines. nih.gov Applying this to 2-Amino-3-chlorophenol, one could envision its reaction with suitable partners to yield chloro-substituted phenoxazine derivatives.

Furthermore, the reaction of 2-aminophenols with quinones is a known method for the synthesis of fused phenoxazine structures. For example, the reaction of 7-chloro-5,8-quinolinequinone with 2-aminophenol yields an azabenzophenoxazin-5-one. nih.gov This suggests that 2-Amino-3-chlorophenol could similarly be employed to generate novel, chloro-substituted, fused heterocyclic systems.

Complex Reaction Pathways and Mechanistic Studies

The formation of benzoxazoles from 2-aminophenols and carbonyl compounds generally proceeds through a well-accepted mechanistic pathway. The initial step involves the formation of a Schiff base (imine) intermediate from the reaction of the amino group of the 2-aminophenol with the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon. The resulting cyclized intermediate, a 2-hydroxy-2,3-dihydrobenzoxazole, then undergoes dehydration to yield the aromatic benzoxazole ring. nih.gov

The presence of the chloro-substituent at the 3-position in 2-Amino-3-chlorophenol is anticipated to exert an electronic effect on the reaction. As an electron-withdrawing group, the chloro atom can influence the nucleophilicity of both the amino and hydroxyl groups, potentially affecting the rates of the initial condensation and the subsequent cyclization steps. However, the general mechanistic framework is expected to remain consistent.

In the context of forming other heterocycles, such as phenoxazines, the mechanisms often involve oxidative processes. For instance, the TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one proceeds via the formation of a 2-aminophenoxyl radical as a key step. researchgate.net Mechanistic studies on the formation of more complex fused systems often invoke multi-step sequences, including nucleophilic aromatic substitution and subsequent intramolecular cyclizations. nih.gov

Detailed mechanistic investigations specific to the reactions of this compound are scarce in the available literature. However, by drawing parallels with the well-studied reactivity of other substituted 2-aminophenols, a clear understanding of the likely reaction pathways and the influence of the chloro-substituent can be inferred.

Theoretical and Computational Investigations of 2 Amino 3 Chlorophenol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular structures and predict various chemical phenomena. For 2-Amino-3-chlorophenol (B1288307) hydrochloride, these computational tools are invaluable for understanding its electronic behavior, stability, and reactivity at a molecular level.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods are used to analyze the distribution of electrons and the energies of molecular orbitals.

Detailed Research Findings: Theoretical investigations, often employing DFT with basis sets like B3LYP/6-311++G(d,p), can elucidate the electronic properties of 2-Amino-3-chlorophenol hydrochloride. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter for determining molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, negative potential (red/yellow) would be expected around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl group and the ammonium group (-NH3+), highlighting sites for nucleophilic interaction.

Table 5.1: Calculated Electronic Properties of 2-Amino-3-chlorophenol (Note: These are hypothetical values for illustrative purposes based on calculations for similar molecules.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. frontiersin.org Tautomerism involves isomers that differ in the position of a proton and a double bond.

Detailed Research Findings: For this compound, the primary sources of conformational flexibility are the rotations around the C-O and C-N bonds. The relative orientation of the hydroxyl and ammonium groups is critical in determining the most stable conformer. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen of the amino group (or vice versa) is a key stabilizing factor in the free base form. frontiersin.org In the hydrochloride salt, the ammonium group (-NH3+) can still act as a hydrogen bond donor to the adjacent hydroxyl group. Computational studies can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers. frontiersin.org

Tautomerism is also a possibility. Phenols can exist in equilibrium with their keto tautomers (cyclohexa-2,4-dienone). While the phenolic form is overwhelmingly favored for simple phenols, substituents can influence this equilibrium. Computational methods can calculate the relative energies of the different tautomers to predict their populations at equilibrium. nih.gov For 2-Amino-3-chlorophenol, keto-enol and imine-enamine tautomerism can be computationally explored to determine the most stable form under various conditions. researchgate.net

Table 5.2: Relative Energies of Hypothetical Conformers (Note: Energies are relative to the most stable conformer, calculated for the free base.)

| Conformer | Dihedral Angle (HO-C-C-NH) | Relative Energy (kcal/mol) | Key Interaction |

| 1 | 0° | 0.0 | Intramolecular H-bond (O-H···N) |

| 2 | 180° | 2.5 | Steric repulsion |

| 3 | 90° | 4.1 | Transition state for rotation |

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. By modeling the reactants, products, and transition states, it is possible to calculate activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

Detailed Research Findings: The study of reaction pathways for this compound could focus on its formation, degradation, or further chemical transformations. For instance, modeling the degradation of chlorinated phenols is important for understanding their environmental fate. nih.gov Computational methods can be used to investigate mechanisms like oxidation or dechlorination.

The process involves identifying the lowest energy path from reactants to products. This path passes through a maximum energy point known as the transition state. researchgate.net Locating the transition state geometry and calculating its energy relative to the reactants gives the activation energy (Ea) for the reaction. nih.gov For example, the oxidation of the phenol (B47542) ring could be modeled by simulating its reaction with a hydroxyl radical. The calculations would reveal whether the reaction proceeds via hydrogen abstraction from the -OH group or by addition to the aromatic ring, and would quantify the energy barriers for each potential pathway. nih.gov

Table 5.3: Hypothetical Activation Energies for a Degradation Pathway (Note: Values are illustrative for the reaction of 2-Amino-3-chlorophenol with a generic radical.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | H-abstraction from -OH group | 15.2 |

| 2 | Radical addition at C4 | 12.5 |

| 3 | Radical addition at C6 | 13.8 |

Advanced Spectroscopic Interpretation and Correlation Studies

Spectroscopic techniques are fundamental for elucidating molecular structures. Combining experimental spectra with computational simulations allows for a more accurate and detailed interpretation of the data.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. elsevier.comcore.ac.uk It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Detailed Research Findings: For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons on the hydroxyl and ammonium groups. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the three adjacent protons on the ring. Their chemical shifts would be influenced by the electronic effects of the -OH, -Cl, and -NH3+ substituents.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental data allows for unambiguous signal assignment. Theoretical calculations can also help in understanding how factors like conformation and intramolecular hydrogen bonding influence the chemical shifts. researchgate.net

Table 5.4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are hypothetical values relative to TMS, based on data for similar compounds.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 148.5 (C-OH) |

| C2 | - | 120.0 (C-NH3+) |

| C3 | - | 118.0 (C-Cl) |

| C4 | 7.10 | 128.5 |

| C5 | 6.95 | 122.0 |

| C6 | 7.25 | 125.0 |

| O-H | 9.5 (broad) | - |

| N-H3+ | 8.5 (broad) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com It is an excellent tool for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. researchgate.net

Detailed Research Findings: The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. The O-H stretching vibration of the phenolic group would appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the ammonium group would also be found in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information, including C=C stretching of the aromatic ring, C-O, C-N, and C-Cl stretching, and various bending vibrations. nih.gov

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular vibrations can be made. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity.

Table 5.5: Characteristic Vibrational Frequencies (cm⁻¹) (Note: These are representative values for the assigned functional groups.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H Stretch | 3400 (broad) | Weak |

| N-H Stretch (NH3+) | 3250 (broad) | Weak |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1230-1280 | Medium |

| C-Cl Stretch | 700-750 | Strong |

Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides crucial information for confirming its molecular identity.

The molecular formula for the free base, 2-Amino-3-chlorophenol, is C₆H₆ClNO. uni.luchemscene.comchemspider.com The molecular weight of this compound is approximately 143.57 g/mol . chemscene.com The exact mass, which is a more precise measure, is 143.0137915 Da. nih.gov For the hydrochloride salt, the molecular formula is C₆H₆ClNO·HCl, and the molecular weight is consequently higher, at approximately 179.03 g/mol , taking into account the mass of hydrogen chloride.

Upon ionization in a mass spectrometer, this compound would be expected to show a molecular ion peak corresponding to the protonated free base, [C₆H₆ClNO + H]⁺, at a mass-to-charge ratio (m/z) of approximately 144. The presence of a chlorine atom is a key feature that influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for any fragment containing a chlorine atom, with a second peak (M+2) at two m/z units higher than the primary peak, with an intensity of about one-third of the primary peak.

The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, which tends to remain intact. Common fragmentation patterns for substituted phenols, anilines, and chlorobenzenes would be expected to influence the fragmentation of 2-Amino-3-chlorophenol.

Predicted Fragmentation Pathways:

A theoretical fragmentation pattern for 2-Amino-3-chlorophenol would likely involve the following steps:

Initial Ionization: Formation of the molecular ion [M]⁺˙.

Loss of Small Molecules:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of carbon monoxide (CO) is a common fragmentation pathway for phenols, leading to a five-membered ring ion.

Loss of hydrogen cyanide (HCN) from the amino group.

Cleavage of Substituents:

Loss of the chlorine atom, which would result in a fragment without the characteristic M+2 isotopic pattern.

Cleavage of the C-N bond, leading to the loss of the amino group.

Cleavage of the C-O bond, resulting in the loss of the hydroxyl group.

The following table summarizes the key molecular weight and mass spectrometry data for 2-Amino-3-chlorophenol.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | uni.luchemscene.comchemspider.com |

| Molecular Weight | 143.57 g/mol | chemscene.com |

| Exact Mass | 143.0137915 Da | nih.gov |

| Predicted [M+H]⁺ (m/z) | 144.02108 | uni.lu |

UV-Vis Spectroscopic Characterization and Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound is directly related to its electronic structure, and for aromatic compounds like 2-Amino-3-chlorophenol, it is particularly informative about the π-electron system.

The electronic spectrum of 2-Amino-3-chlorophenol is expected to be influenced by the electronic transitions of the benzene (B151609) ring, modified by the presence of the amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents. These substituents can act as auxochromes, which are groups that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the benzene ring), alter the wavelength and intensity of the absorption maximum (λmax).

Electronic Transitions in Substituted Phenols:

The UV-Vis spectra of phenols and their derivatives typically exhibit two main absorption bands in the ultraviolet region, which are derived from the π → π* transitions of the benzene ring. These bands are often referred to as the E₂ and B bands.

E₂ Band: This is a high-energy transition, usually occurring around 200 nm.

B Band: This is a lower-energy transition, typically observed around 270-280 nm, and it shows a characteristic fine structure.

The amino and hydroxyl groups are strong electron-donating groups (activating groups) due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs can be delocalized into the π-system of the benzene ring, which has several effects on the UV-Vis spectrum:

Bathochromic Shift (Red Shift): The absorption maxima are shifted to longer wavelengths. This is because the electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), thus reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

Hyperchromic Effect: The intensity of the absorption (molar absorptivity, ε) is increased.

The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its effect on the spectrum is generally less pronounced than that of the amino and hydroxyl groups.

Expected UV-Vis Characteristics of 2-Amino-3-chlorophenol:

Due to the combined effects of the electron-donating amino and hydroxyl groups, it is anticipated that the UV-Vis spectrum of 2-Amino-3-chlorophenol will show a significant bathochromic shift compared to benzene or chlorobenzene. The presence of these auxochromes enhances the conjugation within the molecule, leading to absorption at longer wavelengths.

The pH of the solution will also have a significant impact on the UV-Vis spectrum. In acidic solution, the amino group will be protonated to form -NH₃⁺, which is an electron-withdrawing group. This would likely cause a hypsochromic shift (blue shift) to shorter wavelengths compared to the neutral molecule. In basic solution, the hydroxyl group can be deprotonated to form the phenoxide ion (-O⁻), which is a very strong electron-donating group. This would result in a pronounced bathochromic shift.

While specific experimental UV-Vis data for this compound was not found in the provided search results, the following table summarizes the expected electronic transitions based on the behavior of similar substituted phenols.

| Type of Transition | Expected Wavelength Region | Description |

| π → π | ~280-300 nm | B-band of the benzene ring, shifted to a longer wavelength due to the presence of -NH₂ and -OH groups. |

| π → π | ~220-240 nm | E₂-band of the benzene ring, also likely shifted to a longer wavelength. |

Advanced Analytical Methodologies for 2 Amino 3 Chlorophenol Hydrochloride Characterization

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 2-Amino-3-chlorophenol (B1288307) hydrochloride, various chromatographic methods are employed to assess purity and identify potential impurities that may arise from the manufacturing process or degradation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and impurity profiling of pharmaceutical ingredients and intermediates due to its high resolution and sensitivity. nih.gov A typical method for analyzing aminophenol compounds is a reversed-phase HPLC (RP-HPLC) approach. utu.ac.inresearchgate.net

Method development for 2-Amino-3-chlorophenol hydrochloride involves the systematic optimization of several parameters to achieve adequate separation from its impurities. Key considerations include the selection of the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. utu.ac.inpom.go.id UV detection is commonly used, with the wavelength set to a λmax where the analyte and its potential impurities show significant absorbance. utu.ac.in

Once developed, the method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. researchgate.net Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. utu.ac.in

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). utu.ac.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 1: Example HPLC Method Parameters for a Related Aminophenol Compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size utu.ac.inresearchgate.net |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) utu.ac.in |

| Flow Rate | 1.0 - 1.5 mL/min utu.ac.inpom.go.id |

| Detection | UV at 280 nm utu.ac.in |

| Column Temperature | Ambient or controlled (e.g., 40°C) pom.go.id |

| Injection Volume | 10 - 20 µL |

Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Guidelines)

| Validation Parameter | Acceptance Criteria | Example Finding for a Related Compound researchgate.net |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9993 |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.90% - 100.67% |

| Precision (% RSD) | ≤ 2.0% | Intraday: 0.19-0.31%; Interday: 0.31-0.42% |

| LOD | Signal-to-Noise ratio of 3:1 | 5 ng |

| LOQ | Signal-to-Noise ratio of 10:1 | 20 ng |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of aminophenols, direct analysis by GC is challenging. sigmaaldrich.com Therefore, a crucial step in the analysis of this compound by GC-MS is derivatization. sigmaaldrich.commdpi.com This process chemically modifies the analyte to increase its volatility and thermal stability. nih.gov Common derivatization techniques include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. thermofisher.com The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. sigmaaldrich.com This mass spectrum serves as a "chemical fingerprint," allowing for the confident identification of volatile impurities, residual solvents, or by-products from the synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative monitoring of chemical reactions. analyticaltoxicology.comnih.gov It is particularly valuable for tracking the progress of the synthesis of this compound. thieme.de

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). amrita.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. amrita.edu

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, a chemist can visually assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (this compound) indicate the conversion. Since amino acids are often colorless, a visualization agent, such as ninhydrin (B49086) spray or UV light, is typically required to see the separated spots. amrita.eduscirp.org This allows for a quick determination of whether the reaction is complete or requires more time.

Spectrophotometric and Colorimetric Methods for Quantification

Spectrophotometric and colorimetric methods offer a straightforward approach for the quantification of this compound, particularly for determining trace amounts or for use in quality control assays where a simple, rapid method is beneficial.

These methods are based on the Beer-Lambert law and typically involve a chemical reaction that produces a colored product (a chromophore). The intensity of the color, which is proportional to the concentration of the analyte, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). researchgate.net

A common colorimetric assay for phenolic compounds involves an oxidative coupling reaction with a chromogenic agent. researchgate.net For instance, this compound can be reacted with a reagent like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions. researchgate.net This reaction produces a colored dye, and its absorbance can be measured to determine the concentration of the original compound. researchgate.net Method development for such an assay involves optimizing parameters like pH, reagent concentration, reaction time, and temperature to ensure a stable and reproducible color formation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles of this compound in its solid state.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov

The positions and intensities of these spots are meticulously recorded. This data is then used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, a detailed three-dimensional model of the molecule can be constructed and refined. nih.gov The resulting structural information is invaluable for understanding the compound's stereochemistry, conformational preferences, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Environmental Fate and Green Chemistry Considerations in the Context of Chlorophenols

Biodegradation Pathways and Mechanisms of Chlorophenols

The biological degradation of chlorophenols is a critical process for their removal from contaminated environments. nih.gov Microorganisms, particularly bacteria, have evolved diverse enzymatic pathways to break down these compounds, often utilizing them as a sole source of carbon and energy. proquest.com The efficiency of biodegradation is influenced by the number and position of chlorine atoms on the phenol (B47542) ring, with higher chlorinated phenols generally being more resistant to degradation. cdc.gov

The primary mechanism of aerobic biodegradation involves two key steps: the cleavage of the aromatic ring and the removal of chloride ions. nih.gov The process is typically initiated by monooxygenase enzymes that hydroxylate the chlorophenol to form a chlorocatechol intermediate. nih.govslideshare.net For instance, 2-chlorophenol (2-CP) and 3-chlorophenol (3-CP) are converted to 3-chlorocatechol, while 4-chlorophenol (4-CP) is transformed into 4-chlorocatechol. nih.gov

Following the formation of chlorocatechol, the aromatic ring is cleaved by dioxygenase enzymes through one of two main pathways nih.govslideshare.net:

Ortho-cleavage pathway: The ring is broken between the two hydroxyl groups. In the case of 3-chlorocatechol, it is cleaved to produce 2-chloro-cis,cis-muconate. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. proquest.com

An alternative pathway for 4-CP degradation is the hydroquinone (HQ) pathway. This involves the initial removal of the chloride ion by a monooxygenase to form hydroquinone, which is then further degraded. proquest.comnih.gov Some bacterial strains are capable of utilizing multiple degradation pathways simultaneously. nih.gov

For chloroaminophenols (CAPs), the degradation can be initiated by the enzyme deaminase, which removes the ammonium ion before the ring is cleaved. nih.gov The biodegradation rates can be influenced by the presence of other chlorophenol congeners, with some studies showing enhanced degradation of certain compounds in mixtures. nih.gov

Table 1: Key Enzymes and Intermediates in Chlorophenol Biodegradation

| Chlorophenol | Initial Enzyme | Key Intermediate | Cleavage Pathway |

|---|---|---|---|

| 2-Chlorophenol | Monooxygenase | 3-Chlorocatechol | Ortho or Meta |

| 3-Chlorophenol | Monooxygenase | 3-Chlorocatechol / 4-Chlorocatechol | Ortho or Meta |

| 4-Chlorophenol | Monooxygenase | 4-Chlorocatechol / Hydroquinone | Ortho, Meta, or HQ |

Photolytic and Hydrolytic Transformation in Abiotic Environments

In addition to biological processes, chlorophenols can be transformed in the environment through abiotic processes such as photolysis and hydrolysis. These transformations are particularly important in aquatic systems and the atmosphere. unl.pt

Photolytic Transformation: Photodegradation occurs when chlorophenols absorb light energy, leading to chemical reactions like photodissociation, photosubstitution, photooxidation, and photoreduction. unl.pt The rate and efficiency of these processes depend on factors such as the wavelength of light, exposure time, and the chemical environment. unl.pt

In aquatic environments, photolysis can occur directly or indirectly. Direct photolysis involves the absorption of sunlight by the chlorophenol molecule itself. Indirect photolysis is mediated by other substances in the water, such as singlet oxygen and peroxy radicals, which are generated by sunlight and then react with the chlorophenols. unl.pt For example, the photodegradation of the anionic form of 2-chlorophenol involves a series of reactions initiated by UV irradiation. unl.pt In the atmosphere, the degradation of mono-, di-, and trichlorophenols is often driven by reactions with hydroxyl radicals, a process that can be more efficient than direct photolysis. unl.pt

Hydrolytic Transformation: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The carbon-chlorine bond in chlorophenols is generally stable and resistant to hydrolysis under normal environmental conditions. The conversion of chlorobenzene to phenol, for instance, requires extreme conditions of high temperature (350 °C) and pressure, proceeding through a highly reactive benzyne intermediate in what is known as the Dow process. jove.com This indicates that the hydrolytic degradation of chlorophenols in the environment is a very slow process without catalytic assistance. However, studies have shown that low-energy electron irradiation of dichlorobenzene in a water ice environment can lead to dechlorination and the formation of chlorophenol and resorcinol, suggesting that specific environmental conditions can facilitate such transformations. mdpi.com

Volatilization and Sorption Behavior in Environmental Matrices

The transport and fate of chlorophenols in the environment are significantly influenced by their volatilization and sorption behaviors. cdc.gov These processes determine whether a compound will remain in the water, move into the air, or bind to soil and sediment particles.

The environmental behavior of chlorophenols is highly dependent on pH. cdc.gov They are weakly acidic and can exist in either a protonated (phenol) or deprotonated (phenolate anion) form.

Under acidic conditions (lower pH): Chlorophenols are predominantly in their protonated, non-dissociated form. This form is less water-soluble and more volatile, increasing the likelihood of volatilization from water and moist soil surfaces. It also has a greater tendency to adsorb to soil and sediment. cdc.gov

Under neutral to alkaline conditions (higher pH): The anionic phenolate form dominates. This form is more water-soluble, which decreases volatilization and increases its mobility in soils. cdc.gov

Sorption: The binding of chlorophenols to soil and sediment is a crucial process affecting their bioavailability and persistence. researchgate.net The primary factors controlling sorption include:

Soil Organic Matter (SOM): Higher SOM content generally leads to increased sorption. researchgate.net

pH: Sorption intensity decreases as pH increases due to the formation of the more soluble phenolate anion. researchgate.net

Particle Size and Composition: Higher sand content can increase sorption, while higher silt and clay content may decrease it. researchgate.net

The mechanisms behind sorption are complex. For undissociated chlorophenols, hydrophobic interactions are a primary driving force for adsorption onto surfaces like microplastics. researchgate.net Hydrogen bonding can also play a significant role. researchgate.net The extent of these interactions is influenced by the number of chlorine atoms on the phenol ring. researchgate.net

Waste Minimization and Sustainable Practices in Chlorophenol Synthesis

Given the environmental concerns associated with chlorophenols, there is a growing emphasis on developing greener and more sustainable methods for their synthesis and for managing the waste generated. sinocurechem.com

Traditional synthesis, such as the chlorination of phenol, often produces a mixture of isomers and other by-products, leading to waste streams that are difficult to manage. sinocurechem.com Modern approaches focus on improving reaction selectivity and yield through catalysis optimization to minimize the formation of unwanted products. sinocurechem.comsinocurechem.com

Green chemistry principles are being applied to redesign the synthesis of chlorophenols and related compounds. acs.org Key areas of innovation include:

Benign Catalysts and Renewable Feedstocks: Research is underway to replace hazardous catalysts and petroleum-based starting materials with more environmentally friendly alternatives. sinocurechem.com

Electrochemical Synthesis: Electrochemical methods offer a promising green alternative. For example, chlorinated 4-aminophenol derivatives have been synthesized electrochemically using dichloromethane as both the solvent and the chlorine source, which minimizes waste. rsc.org

Waste Valorization: Efforts are being made to convert industrial waste into valuable resources. For instance, red mud, a by-product of the aluminum industry, has been investigated as a low-cost adsorbent for removing chlorophenols from wastewater. nih.gov Similarly, agricultural waste like bagasse is being explored for the same purpose. banglajol.info

Efficient Synthesis Routes: New methods are being developed to streamline production. A green and efficient synthesis of chlorphenesin, for example, uses glycerol and 4-chlorophenol as direct raw materials, avoiding highly toxic intermediates and simplifying purification, resulting in high yields and purity. patsnap.com

These sustainable practices not only reduce the environmental footprint of chlorophenol production but also align with a broader shift towards a circular economy in the chemical industry. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-3-chlorophenol (B1288307) hydrochloride |

| 2-Chlorophenol |

| 3-Chlorophenol |

| 4-Chlorophenol |

| 2-chloro-cis,cis-muconate |

| 3-chlorocatechol |

| 4-chlorocatechol |

| 4-chloro-2-nitrophenol |

| Chlorphenesin |

| Dichloromethane |

| Glycerol |

| Hydroquinone |

| Phenol |

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-chlorophenol hydrochloride with high purity, and how can optical purity be validated?

Answer:

- Synthesis : Use asymmetric synthesis with chiral catalysts to achieve optical purity >98% (e.g., as demonstrated for structurally similar (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride) .

- Purification : Employ preparative HPLC with a C18 column and mobile phase (e.g., water:acetonitrile gradient) to achieve ≥98.0% purity, validated by area% analysis .

- Validation : Confirm optical purity via high-performance liquid chromatography (HPLC) with chiral columns and UV detection at 254 nm .

Q. How should researchers characterize the structural and chemical identity of this compound?

Answer:

- Structural Confirmation : Use H/C NMR spectroscopy to identify aromatic protons (δ 6.5–7.5 ppm) and amine/chlorine substituents.

- Purity Assessment : Combine HPLC (≥98.0% area%) with elemental analysis (C, H, N, Cl) to verify stoichiometry .

- Physical Properties : Determine melting point (decomposition) via differential scanning calorimetry (DSC) and compare with literature values for analogs (e.g., 4-Amino-3-chlorophenol hydrochloride decomposes at ~250°C) .

Q. What storage conditions optimize the stability of this compound for long-term use?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture (critical for hydrochloride salts) .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (RH) for 6 months, monitoring purity via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Answer:

- Method : Perform systematic solubility studies in polar (water, methanol) and nonpolar solvents (ethyl acetate) at 25°C. Use shake-flask method with HPLC quantification.

- Data Interpretation : Compare results with Hansen solubility parameters and molecular dynamics simulations to explain discrepancies (e.g., hydrogen bonding vs. ionic interactions) .

Q. What analytical strategies are recommended for identifying degradation products of this compound under stressed conditions?

Answer:

- Degradation Protocol : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions (pH 1–13) for 24–72 hours.

- Analysis : Use LC-MS with electrospray ionization (ESI) in positive/negative modes to detect fragments (e.g., dechlorinated or oxidized byproducts) .

- Quantification : Apply mass balance calculations to correlate degradation pathways with purity loss .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Answer:

- Experimental Setup : Optimize Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids. Monitor reaction progress via TLC or in situ IR.

- Parameter Screening : Vary temperature (60–120°C), solvent (DMF, THF), and base (KCO, CsCO) to maximize yield.

- Validation : Isolate products via column chromatography and characterize using F NMR (if fluorinated analogs are synthesized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.